molecular formula C5H10N2O2 B035311 4-Hydroxypiperazine-1-carbaldehyde CAS No. 109142-44-1

4-Hydroxypiperazine-1-carbaldehyde

Cat. No. B035311
M. Wt: 130.15 g/mol
InChI Key: NUVOEAQMIOYUBT-UHFFFAOYSA-N
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Patent
US04808584

Procedure details

Water (500 ml) was added to the above crude 4-ethoxycarbonylethyl-1-formylpiperazine (114 g) to dissolve and thereto sodium tungstate dihydrate (7.25 g) was added. Thereto 31% aqueous hydrogen peroxide solution (82 ml) was added dropwise at 30° to 35° C. and the mixture was stirred at the same temperature for 1 hour. After further stirring the mixture at room temperature for 3 hours and then with heating at 50° to 55° C. for 5 hours, ethyl acetate (300 ml) was added and the mixture was shaken. The aqueous layer was separated and water was distilled off under reduced pressure to give black-brown oil, which was then purified by silica-gel column chromatography (silica gel 2 Kg, eluent: chloroform - methanol=10:1) and recrystallized from ethyl acetate to give 1-formyl-4-hydroxypiperazine (38.2 g), m.p. 118°-124° C.
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
4-ethoxycarbonylethyl-1-formylpiperazine
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
82 mL
Type
reactant
Reaction Step Two
Quantity
7.25 g
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH2:1].C(OC(CC[N:9]1[CH2:14][CH2:13][N:12]([CH:15]=[O:16])[CH2:11][CH2:10]1)=O)C.OO>O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+].C(OCC)(=O)C>[CH:15]([N:12]1[CH2:13][CH2:14][N:9]([OH:1])[CH2:10][CH2:11]1)=[O:16] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
O
Name
4-ethoxycarbonylethyl-1-formylpiperazine
Quantity
114 g
Type
reactant
Smiles
C(C)OC(=O)CCN1CCN(CC1)C=O
Step Two
Name
Quantity
82 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
7.25 g
Type
catalyst
Smiles
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
STIRRING
Type
STIRRING
Details
After further stirring the mixture at room temperature for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
with heating at 50° to 55° C. for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
the mixture was shaken
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
DISTILLATION
Type
DISTILLATION
Details
water was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give black-brown oil, which
CUSTOM
Type
CUSTOM
Details
was then purified by silica-gel column chromatography (silica gel 2 Kg, eluent: chloroform - methanol=10:1)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)N1CCN(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 38.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.